6-Chloro-8-methoxy-2-propylquinolin-4-ol
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Overview
Description
6-Chloro-8-methoxy-2-propylquinolin-4-ol is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The presence of chlorine, methoxy, and propyl groups in the quinoline structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with appropriate reagents. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are well-known methods for constructing the quinoline scaffold .
Industrial Production Methods
Industrial production of quinoline derivatives often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxy-2-propylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-methoxy-2-propylquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxy-2-propylquinolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methoxy-2-methylquinoline: Similar in structure but with a methyl group instead of a propyl group.
2-Chloro-6-methoxyquinoline: Lacks the propyl group and has a different substitution pattern.
Uniqueness
6-Chloro-8-methoxy-2-propylquinolin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect its lipophilicity and ability to interact with biological membranes, potentially enhancing its efficacy in certain applications .
Properties
CAS No. |
1189107-18-3 |
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Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
6-chloro-8-methoxy-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO2/c1-3-4-9-7-11(16)10-5-8(14)6-12(17-2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
TVHKMVGCGFUZDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)OC |
Origin of Product |
United States |
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